ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
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Overview
Description
Ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, which is a common motif in many biologically active molecules, and a fluorophenoxy group, which can impart specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-fluorophenol with epichlorohydrin to form 4-(4-fluorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperazine to yield 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine. Finally, the carboxylation of this intermediate with ethyl chloroformate produces the desired compound, which is then converted to its hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the carboxylate group, forming simpler derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-[3-(4-fluorophenoxy)-2-oxopropyl]piperazine.
Reduction: 4-[3-(4-fluorophenoxy)propyl]piperazine.
Substitution: 4-[3-(4-methoxyphenoxy)-2-hydroxypropyl]piperazine.
Scientific Research Applications
Ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and fluorophenoxy moieties. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride is unique due to the presence of the fluorophenoxy group, which can significantly alter its chemical and biological properties compared to other piperazine derivatives. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
ethyl 4-[3-(4-fluorophenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4.ClH/c1-2-22-16(21)19-9-7-18(8-10-19)11-14(20)12-23-15-5-3-13(17)4-6-15;/h3-6,14,20H,2,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIANCZPVFACKSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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